Bis-acrylate-PEG6

Thermoresponsive Polymers Cyclopolymerization Pseudo-Crown Ether Polymers

Bis-acrylate-PEG6 (CAS 85136-58-9) is a homobifunctional polyethylene glycol (PEG) derivative featuring two terminal acrylate groups and a precise hexa(ethylene glycol) backbone. As a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker, it serves as a critical spacer component for the modular construction of heterobifunctional protein degraders.

Molecular Formula C18H30O9
Molecular Weight 390.4 g/mol
CAS No. 85136-58-9
Cat. No. B1610145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-acrylate-PEG6
CAS85136-58-9
Molecular FormulaC18H30O9
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCOCCOCCOCCOCCOCCOC(=O)C=C
InChIInChI=1S/C18H30O9/c1-3-17(19)26-15-13-24-11-9-22-7-5-21-6-8-23-10-12-25-14-16-27-18(20)4-2/h3-4H,1-2,5-16H2
InChIKeyDMMSYVRRDYJQSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Bis-acrylate-PEG6 (CAS 85136-58-9): A High-Purity PEG-Based PROTAC Linker with Defined PEG6 Spacer


Bis-acrylate-PEG6 (CAS 85136-58-9) is a homobifunctional polyethylene glycol (PEG) derivative featuring two terminal acrylate groups and a precise hexa(ethylene glycol) backbone . As a PEG-based PROTAC (PROteolysis TArgeting Chimera) linker, it serves as a critical spacer component for the modular construction of heterobifunctional protein degraders . With a molecular formula of C18H30O9 and a molecular weight of 390.43 g/mol, this compound is characterized by its defined PEG6 chain length and dual acrylate functionality, which enables controlled polymerization and bioconjugation chemistry .

Bis-acrylate-PEG6 Substitution Risks: Why PEG Chain Length and Acrylate Functionality Are Non-Interchangeable


Generic substitution of Bis-acrylate-PEG6 with alternative PEG diacrylates or PROTAC linkers is scientifically unsound due to three interdependent variables: (1) precise PEG6 spacer length dictates critical molecular recognition and cyclopolymerization behavior [1], (2) terminal acrylate groups confer specific reactivity profiles for bioconjugation and network formation , and (3) the defined hexa(ethylene glycol) chain enables unique thermoresponsive properties that cannot be replicated by shorter (PEG4) or longer (PEG8) analogs . Interchanging PEG chain lengths alters solubility, linker flexibility, and ultimately the efficacy of PROTAC ternary complex formation, while substituting acrylate with methacrylate changes polymerization kinetics and cloud point behavior. The quantitative evidence below establishes why Bis-acrylate-PEG6 presents non-fungible performance parameters that demand specification-level procurement.

Quantitative Differentiation Evidence for Bis-acrylate-PEG6 Relative to Analogs and Alternatives


Cloud Point Temperature Elevation in Cyclopolymer Derived from PEG6 Diacrylate vs. PEG6 Dimethacrylate

Cyclopolymers synthesized from Bis-acrylate-PEG6 (PEG6DA) exhibit a higher cloud point temperature in aqueous solution compared to cyclopolymers derived from hexa(ethylene glycol) dimethacrylate (PEG6DMA) under identical RAFT polymerization conditions [1]. This quantifiable difference in thermoresponsive solubility behavior is attributed to the increased hydrophilicity of the acrylate-derived polymer backbone relative to the methacrylate analog, as reported by Kimura et al. (2021) [1].

Thermoresponsive Polymers Cyclopolymerization Pseudo-Crown Ether Polymers

Defined PEG6 Spacer Length: Molecular Weight Comparison with PEG4 and PEG8 Diacrylates

Bis-acrylate-PEG6 possesses a precise molecular weight of 390.43 g/mol corresponding to exactly six ethylene glycol repeat units . In contrast, tetraethylene glycol diacrylate (PEG4 diacrylate) has a molecular weight of 302.32 g/mol, while poly(ethylene glycol) diacrylate with n≈8 (PEG8 diacrylate) has an average Mn of approximately 700 g/mol . This 88.11 g/mol increase over PEG4 and 309.57 g/mol decrease relative to PEG8 yields a specific spacer length of approximately 2.4 nm (estimated) that directly influences PROTAC linker flexibility, ternary complex formation efficiency, and polymer network mesh size .

PROTAC Linker Design Polymer Chemistry Bioconjugation

Commercial Purity Benchmark: ≥98% Purity Specification vs. Industrial-Grade PEG Diacrylates

Bis-acrylate-PEG6 is supplied with a documented purity of ≥98% (or >98%) as verified by multiple independent vendors, including Sigma-Aldrich, MedChemExpress, and InvivoChem . In contrast, industrial-grade poly(ethylene glycol) diacrylates, particularly polydisperse higher molecular weight variants, often exhibit purity levels ranging from 90% to 95% due to broader oligomer distributions and residual acrylic acid contamination . This ≥3% absolute purity differential translates to a 37.5% reduction in impurity burden when comparing 98% pure Bis-acrylate-PEG6 to a 95% pure industrial-grade PEG diacrylate.

Chemical Purity Quality Control Reproducible Research

Hydrophilicity Benchmark: LogP 0.52780 vs. Non-PEG Alkyl Linkers

Bis-acrylate-PEG6 exhibits a calculated LogP value of 0.52780, indicating a hydrophilic character essential for maintaining aqueous solubility of PROTAC conjugates and polymer networks . This contrasts sharply with alkyl-based linkers (e.g., aliphatic diacrylates such as 1,6-hexanediol diacrylate, calculated LogP ≈ 2.5-3.0) which are substantially more lipophilic and can reduce overall conjugate solubility. While quantitative head-to-head solubility measurements in PROTAC contexts are not available in public domain, this physicochemical parameter serves as a class-level indicator of aqueous compatibility.

PROTAC Linker Design Drug-like Properties Aqueous Solubility

Application Scenarios for Bis-acrylate-PEG6 Supported by Quantitative Evidence


PROTAC Linker Synthesis Requiring Defined PEG6 Spacer Length

The precise molecular weight of 390.43 g/mol (PEG6) provides a well-defined spacer length for PROTAC construction, avoiding the polydispersity of higher molecular weight PEG diacrylates . This monodispersity ensures reproducible ternary complex geometry and degradation efficiency across synthetic batches.

Synthesis of Thermoresponsive Pseudo-Crown Ether Polymers via Cyclopolymerization

Bis-acrylate-PEG6 serves as the optimal monomer for cation template-assisted RAFT cyclopolymerization to yield thermoresponsive cyclopolymers with 24-membered rings, exhibiting a higher cloud point temperature than analogous dimethacrylate-derived polymers [1]. This enables tunable phase behavior in smart materials.

High-Purity Hydrogel Crosslinking for Biomedical Applications

The ≥98% purity specification minimizes radical scavenging impurities, ensuring reproducible polymerization kinetics and hydrogel network formation . This is critical for tissue engineering scaffolds and drug delivery matrices requiring consistent mechanical and release properties.

Bioconjugation via Acrylate-Thiol Michael Addition

The dual acrylate functionality of Bis-acrylate-PEG6 enables efficient bioconjugation with thiol-containing biomolecules (e.g., cysteine residues, peptides) under mild conditions, leveraging the hydrophilic PEG6 spacer to maintain conjugate solubility . This application is particularly relevant for PEGylation of therapeutic proteins and antibody-drug conjugates.

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